2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

Catalog No.
S8689471
CAS No.
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

Product Name

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

IUPAC Name

2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-11-4-6-12(7-5-11)14(15)8-9-16-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3

InChI Key

SESVELIWGDRSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)O

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol is a chemical compound with the molecular formula C14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2} and a molecular weight of 220.31 g/mol. This compound is characterized by a unique oxane ring structure, which contributes to its potential utility in various chemical applications. It typically appears as a clear liquid and is used primarily in research settings due to its interesting structural features and potential biological activities.

The chemical behavior of 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol can be explored through various reactions typical of alcohols and ethers. Key reactions include:

  • Esterification: This compound can react with carboxylic acids to form esters, which may be useful in synthesizing fragrance compounds or other derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Substitution Reactions: The presence of the oxane ring allows for nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating complex molecules.

The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol can be achieved through several methods:

  • Starting Materials: Typically involves the reaction of appropriate phenolic compounds with suitable alkylating agents.
  • Ring Closure: The oxane ring can be formed through cyclization reactions involving alcohols and aldehydes or ketones under acidic or basic conditions.
  • Purification: Post-synthesis, the compound is usually purified via distillation or chromatography to achieve high purity levels suitable for research applications.

These methods are crucial for producing this compound in sufficient quantities for various experimental uses .

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol has several potential applications:

  • Fragrance Industry: Due to its unique structure and possible aromatic properties, it may be used in fragrance formulations.
  • Pharmaceutical Development: Its structural characteristics could lead to the development of new therapeutic agents.
  • Chemical Research: As a research compound, it serves as a model for studying reaction mechanisms and properties of similar organic compounds.

Several compounds share structural similarities with 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-2-(2-methylpropyl)oxan-4-olC10H20O2Contains a different alkyl group on the oxane ring.
1-OctanolC8H18OA straight-chain alcohol with distinct properties.
3-MethylcyclohexanolC7H14OA cyclic alcohol differing in ring structure.
3-Hydroxybutyric acidC4H8O3A short-chain hydroxy acid with different reactivity.

Each of these compounds exhibits unique properties that differentiate them from 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol while sharing some structural characteristics. The presence of different functional groups and chain lengths influences their chemical behavior and potential applications.

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol, reflecting its tetrahydropyran backbone (oxane), hydroxyl group at position 4, and substituents at positions 2 and 4. The numbering begins at the oxygen atom in the oxane ring, with the hydroxyl group and 4-methylphenyl group both occupying position 4. Common synonyms include 4-(4-methylphenyl)oxan-4-ol and 2,2-dimethyl-4-p-tolyltetrahydropyran-4-ol. These names emphasize the compound’s phenolic and cyclic ether characteristics.

Molecular Formula and Structural Representation

The molecular formula of 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol is C₁₄H₂₀O₂, derived from its oxane core (C₅H₁₀O), two methyl groups at position 2 (C₂H₆), and a 4-methylphenyl group at position 4 (C₇H₇). The structural formula (Fig. 1) features:

  • A six-membered oxane ring with oxygen at position 1.
  • Two methyl groups (-CH₃) at position 2.
  • A hydroxyl group (-OH) and a 4-methylphenyl group (-C₆H₄CH₃) at position 4.
      O        |  C(CH₃)₂        |        C(OH)(C₆H₄CH₃)  

Fig. 1: Simplified structural representation of 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol.

CAS Registry Number and PubChem CID

As of the latest available data, the CAS Registry Number and PubChem CID for 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol remain unassigned in public databases. Related compounds, such as 2-(4-methylphenyl)oxan-4-ol (CAS 222405-29-0, PubChem CID 15864654), provide indirect reference points, though structural differences preclude direct equivalence.

PropertyValue
Molecular FormulaC₁₄H₂₀O₂
Molecular Weight220.26 g/mol
CAS Registry NumberNot assigned
PubChem CIDNot assigned

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.146329876 g/mol

Monoisotopic Mass

220.146329876 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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